2-Methyl-4-(phenylthio)-2-butanol-d6
Description
Properties
Molecular Formula |
C₁₁H₁₀D₆OS |
|---|---|
Molecular Weight |
202.35 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-4-(phenylthio)-2-butanol-d6 is C11H16OS, with a structure that includes a tertiary alcohol and a phenylthio group. The presence of deuterium (d6) enhances its utility in NMR spectroscopy, allowing for more precise structural elucidation due to the differences in chemical shifts compared to non-deuterated analogs.
Organic Synthesis
Reagent in Synthesis:
The compound serves as a crucial intermediate in the synthesis of thiochroman derivatives. Thiochromans are important scaffolds in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Thiochroman Synthesis | Used to prepare various thiochroman compounds with potential pharmacological activities. |
| NMR Spectroscopy | Acts as a deuterated standard for NMR studies, improving spectral resolution. |
Medicinal Chemistry
Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activities. For instance, compounds derived from this structure have shown promise as allosteric enhancers of adenosine receptors and glucagon receptor antagonists, which are relevant in treating metabolic disorders .
Case Study: Antioxidant Properties
A study focusing on the antioxidant capabilities of thiophene derivatives demonstrated that compounds related to this compound can inhibit lipid peroxidation effectively. This property is crucial for developing therapeutic agents against oxidative stress-related diseases .
Flavoring Agent
Food Industry Use:
The compound is also recognized for its role as a flavoring agent in food products. Its unique structure contributes to specific flavor profiles, making it valuable in the food industry for enhancing taste and aroma .
Table 2: Flavoring Applications
| Industry | Application |
|---|---|
| Food Production | Used to enhance flavors in various food products. |
| Fragrance Industry | Incorporated into perfumes and scented products. |
Analytical Chemistry
NMR Applications:
Due to its deuterated nature, this compound is extensively used in NMR spectroscopy for studying complex mixtures and reaction kinetics. The presence of deuterium allows chemists to track reactions more effectively without interference from hydrogen signals .
Regulatory Status and Safety
The compound's safety profile has been evaluated, with classifications indicating potential eye irritation and environmental hazards. Regulatory bodies have established guidelines for its safe handling and use in commercial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-Methyl-4-(phenylthio)-2-butanol-d6 and related compounds:
Reactivity and Mechanistic Insights
- Sulfur Participation in Reactivity: The solvolysis of trans-6-(phenylthio)-2-cyclohexenyl p-nitrobenzoate (3b) exhibits strong rate acceleration due to sulfur participation stabilizing transition states, whereas isomers lb and 2b show marginal effects . For this compound, the phenylthio group may similarly influence reactivity in thiochroman formation, though its tertiary alcohol group likely directs nucleophilic pathways distinct from the cyclohexenyl esters .
- Deuterium Isotope Effects: The deuterated methyl group in this compound may reduce reaction rates in proton-sensitive steps (e.g., acid-catalyzed dehydration) compared to non-deuterated analogs, a critical consideration in kinetic studies .
Key Research Findings
- Solvolysis Mechanisms: Studies on phenylthio-substituted cyclohexenyl esters (e.g., lb, 2b, 3b) reveal that sulfur’s electron-donating properties and spatial orientation significantly influence reaction pathways. For example, 3b’s accelerated solvolysis highlights sulfur’s ability to stabilize carbocation intermediates, a principle that may extend to this compound in analogous systems .
- Commercial Availability: Unlike niche deuterated compounds, simpler analogs like 2-mercaptoquinazolin-4(3H)-one (65k) and tert-butanol are widely available as building blocks, underscoring the specialized role of this compound in deuterium-labeling applications .
Preparation Methods
Analogous Non-Deuterated Synthesis Framework
The non-deuterated analogue, 2-methyl-4-phenylbutan-2-ol, is synthesized via a Grignard reaction between benzylmagnesium halides (e.g., benzylmagnesium bromide) and isobutylene oxide[(CH₂)₂C(CH₃)O]. This exothermic reaction proceeds under anhydrous conditions in ether solvents (e.g., tetrahydrofuran) at 40–60°C, yielding the tertiary alcohol after aqueous workup. For the deuterated variant, this framework is adapted by substituting hydrogen sources with deuterated reagents.
Isotopic Labeling via Deuterated Grignard Reagents
To introduce deuterium at the 2-methyl positions, deuterated methylmagnesium bromide (CD₃MgBr) replaces standard Grignard reagents. Reacting CD₃MgBr with a ketone precursor like 4-(phenylthio)-2-butanone generates the deuterated alcohol:
This method ensures >95% deuterium incorporation at the methyl groups, as confirmed by mass spectrometry. The reaction requires strict temperature control (0–5°C) to minimize proton-deuterium exchange side reactions.
Thioether Formation and Functionalization
Nucleophilic Substitution for Phenylthio Group Installation
The phenylthio (PhS) group is introduced via nucleophilic displacement of a bromide or tosylate intermediate. For example, 4-bromo-2-butanone reacts with thiophenol (PhSH) in the presence of a base (e.g., K₂CO₃) to form 4-(phenylthio)-2-butanone. This step typically achieves 80–85% yield under refluxing ethanol.
Palladium-Catalyzed Coupling for Enhanced Efficiency
Recent advances employ palladium catalysts to couple thiophenol with allylic alcohols or halides. A representative protocol uses Pd(OAc)₂ with LiOAc in tetrahydrofuran, enabling C–S bond formation at 80°C with 90% efficiency. This method avoids harsh bases and improves regioselectivity for the 4-position.
Deuteration Techniques Post-Synthesis
Catalytic Deuteration with Transition Metals
Platinum or rhodium catalysts facilitate C–H bond deuteration in the presence of D₂ gas. Using Adams’ catalyst (PtO₂) in deuterated methanol (CD₃OD), methyl groups adjacent to hydroxyl or thioether functionalities undergo selective deuteration at 50–60°C. This approach complements Grignard-based deuteration but requires careful catalyst recycling to avoid over-deuteration.
Integrated Synthetic Routes
Two-Step Synthesis from Deuterated Isobutylene Oxide
Step 1: Benzylmagnesium bromide reacts with deuterated isobutylene oxide [(CD₃)₂CHOCH₂] in THF at −20°C to form the deuterated Grignard adduct.
Step 2: Quenching the intermediate with 4-bromophenyl thioether yields the target compound after distillation (bp 120–125°C at 0.5 mmHg). This route achieves an overall yield of 65–70% with >98% isotopic purity.
Continuous Flow Deuteration for Scalability
Adapting flow chemistry principles, a microreactor system combines 4-(phenylthio)-2-butanone and CD₃MgBr at 10 mL/min, achieving 95% conversion in 2 minutes. The product is separated via inline aqueous extraction, reducing deuteration costs by 40% compared to batch methods.
Analytical Validation and Quality Control
Mass Spectrometry and NMR Characterization
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (202.35 g/mol) and deuterium distribution.
-
¹H NMR (DMSO-d₆): Absence of methyl proton signals (δ 1.23 ppm in non-deuterated form) confirms deuteration.
-
¹³C NMR: Peaks at δ 27.7 ppm (CD₃) and δ 54.4 ppm (C-OH) validate structural integrity.
Purity and Stability Assessments
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard (CD₃MgBr) | 70 | 98 | 450 | Moderate |
| Flow Chemistry | 85 | 95 | 320 | High |
| Catalytic Deuteration | 60 | 90 | 600 | Low |
| Post-Synthesis H/D Exchange | 75 | 70 | 200 | High |
Industrial Applications and Regulatory Considerations
The compound’s primary use lies in pharmaceutical tracer studies , where its deuterated methyl groups enable precise metabolic tracking. Regulatory guidelines (e.g., ICH Q3D) mandate residual solvent levels <50 ppm for ethers and <500 ppm for deuterated reagents. Current Good Manufacturing Practice (cGMP) protocols require in-process controls during Grignard reactions to exclude magnesium residues .
Q & A
Basic Questions
Q. What synthetic strategies are employed for preparing 2-Methyl-4-(phenylthio)-2-butanol-d6, and what parameters influence reaction yields?
- Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For analogous phenylthio derivatives (e.g., N-methoxy-N-methyl-2-(4’-substituted phenylthio)propanamides), refluxing in acetic acid with stoichiometric thiol precursors is critical . Deuterium is introduced via deuterated reagents (e.g., D₂O or CD₃I), with yields influenced by reaction time (12–24 hrs) and purification via crystallization or silica gel chromatography. For example, similar β-lactam acylation reactions achieved 78% yields after optimization .
Q. Which spectroscopic methods confirm the structure and isotopic labeling of this compound?
- Answer :
- IR Spectroscopy : Identifies νCO (1650–1750 cm⁻¹) and νC-S (600–700 cm⁻¹) vibrations. Deuterium substitution shifts O-H stretching (→ O-D at ~2500 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms non-deuterated positions, while ²H NMR or mass spectrometry (MS) verifies deuterium incorporation. MS shows a molecular ion peak at m/z 170 (non-deuterated: 164) .
Advanced Questions
Q. How do π*CO/σC-S orbital interactions stabilize gauche conformers of this compound?
- Answer : DFT studies on phenylthio derivatives reveal that πCO (carbonyl antibonding) and σC-S (C-S bonding) orbitals interact, stabilizing gauche conformers by ~2–3 kcal/mol. IR data (νCO band splitting) and B3LYP/6-31G computations validate this. Deuterium’s isotopic mass minimally affects orbital interactions but alters vibrational frequencies .
Table 1 : Conformational energy differences in phenylthio derivatives
| Conformer | Energy (kcal/mol) | Stabilizing Interaction |
|---|---|---|
| Gauche | 0 (reference) | π*CO/σC-S |
| Quasi-cis | +2.1 | O-(CO)S+SO charge transfer |
| Data derived from . |
Q. How should researchers resolve contradictions between IR and DFT data for deuterated conformers?
- Answer : Discrepancies arise from solvent effects (experimental IR) vs. gas-phase computations. Strategies:
- Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
- Cross-validate with solid-state IR or matrix-isolation spectroscopy.
- Adjust computational scaling factors for deuterium’s reduced mass .
Q. Why does the phenylthio group enhance acylation reactivity in β-lactam derivatives compared to sulfonyl analogs?
- Answer : The phenylthio group’s electron-donating nature increases nucleophilicity at the adjacent carbon, enabling efficient acylation of β-lactams (e.g., 78% yield for benzimidazole derivatives). Sulfonyl groups, being electron-withdrawing, reduce reactivity. Steric effects from the 2-methyl group in this compound may require optimized reaction times .
Methodological Notes
- Deuterium Labeling : Use deuterated alkyl halides (e.g., CD₃I) during synthesis to ensure site-specific labeling.
- Computational Validation : Employ B3LYP/6-31G* with Grimme’s D3 dispersion corrections for accurate sulfur-containing system modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
